(1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol
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Overview
Description
(1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol is a heterocyclic compound that contains both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol typically involves the reaction of 1-methylimidazole with 4-pyrazolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound may be investigated for its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-imidazol-4-yl)methanol
- (1-Methyl-1H-imidazol-2-yl)methanamine
- (1-Ethyl-1H-imidazol-2-yl)methanol
Uniqueness
(1-Methyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual-ring system can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-3-2-9-8(12)7(13)6-4-10-11-5-6/h2-5,7,13H,1H3,(H,10,11) |
InChI Key |
WTPPEWQMVDVRHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=CNN=C2)O |
Origin of Product |
United States |
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